
Levamlodipine gentisate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levamlodipine gentisate is a pharmacologically active enantiomer of amlodipine. Amlodipine belongs to the dihydropyridine group of calcium channel blocker used as an antihypertensive and antianginal agent.
科学研究应用
Pharmacological Profile
Levamlodipine gentisate functions as a selective L-type calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is crucial for managing conditions such as hypertension and coronary artery disease.
Treatment of Hypertension
This compound is indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in both adults and children. A systematic review indicated that combination therapy involving levamlodipine besylate (the salt form) with diuretics or other antihypertensives can significantly improve blood pressure control compared to monotherapy .
Management of Angina Pectoris
The compound is also effective in managing angina pectoris, particularly spontaneous angina. It has been shown to improve exercise tolerance and reduce the frequency of anginal attacks when used alone or in combination with other antianginal agents .
Research Findings
Recent studies have focused on the comparative effectiveness of this compound against other antihypertensive agents. A notable study evaluated the safety and efficacy of S-amlodipine (the active enantiomer) in treatment-naive hypertensive patients, showing significant reductions in systolic blood pressure over an 8-week period .
Combination Therapy Efficacy
A clinical assessment explored the effectiveness of levamlodipine besylate combined with diuretics for treating varying degrees of hypertension severity. Results indicated that patients receiving combination therapy achieved better blood pressure control than those on monotherapy .
Long-term Outcomes
Longitudinal studies have assessed the long-term outcomes of patients treated with this compound, revealing sustained blood pressure reduction and improved quality of life metrics over extended periods .
Comparative Data Table
Application | Efficacy Level | Notes |
---|---|---|
Hypertension Treatment | High | Effective as monotherapy and in combination |
Angina Management | Moderate | Reduces frequency of attacks |
Combination Therapy | Very High | Enhanced efficacy with diuretics |
常见问题
Basic Research Questions
Q. What are the key structural features of Levamlodipine gentisate that influence its pharmacokinetic stability?
- Methodology : Characterize the compound using techniques such as X-ray crystallography to resolve its stereochemistry and high-performance liquid chromatography (HPLC) to assess purity. Stability studies under varying pH and temperature conditions (e.g., accelerated stability testing per ICH guidelines) can elucidate degradation pathways linked to the gentisate moiety .
Q. How does this compound achieve selectivity for L-type calcium channels over other VDCC subtypes?
- Methodology : Conduct competitive radioligand binding assays with labeled dihydropyridines (e.g., [³H]-nitrendipine) in isolated membrane preparations. Pair with patch-clamp electrophysiology to compare inhibition profiles across VDCC subtypes (L, N, T-type) in vascular smooth muscle cells .
Q. What in vitro models are appropriate for preliminary screening of this compound’s vasodilatory effects?
- Methodology : Use isolated rat aortic ring assays to measure tension changes in response to the compound. Compare dose-response curves with amlodipine to assess potency differences. Validate with calcium flux assays in cultured vascular cells .
Advanced Research Questions
Q. How can contradictions in bioavailability data between animal models and human trials be resolved?
- Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in cytochrome P450 (CYP3A4/5) metabolism and plasma protein binding. Validate with crossover bioequivalence studies in humans under controlled dietary conditions to isolate pH-dependent absorption effects .
Q. What experimental designs minimize bias when comparing this compound’s efficacy against racemic amlodipine in hypertensive patients?
- Methodology : Implement a double-blind, randomized controlled trial (RCT) with active comparators. Use 24-hour ambulatory blood pressure monitoring (ABPM) as the primary endpoint. Stratify randomization by covariates such as age, renal function, and CYP3A5 genotype to control for metabolic variability .
Q. How do transcriptional regulators of gentisate catabolic pathways (e.g., mhbR in Burkholderia) inform studies on this compound’s metabolic fate in humans?
- Methodology : Analyze hepatic metabolism via LC-MS/MS to identify gentisate-derived metabolites. Compare with bacterial degradation pathways using in silico enzyme homology modeling (e.g., gentisate 1,2-dioxygenase vs. human dioxygenases) to predict novel biotransformation routes .
Q. What statistical approaches address missing data in longitudinal studies of this compound’s long-term cardiovascular outcomes?
- Methodology : Apply multiple imputation (MI) or maximum likelihood estimation (MLE) to handle missing follow-up data. Sensitivity analyses (e.g., pattern-mixture models) can assess robustness. Pre-specify endpoints in trial protocols to reduce attrition bias .
Q. Methodological Considerations for Data Analysis
Q. How should researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodology : Use allosteric modulation assays to assess compound interactions with auxiliary VDCC subunits (e.g., α2δ or γ subunits). Correlate findings with in vivo hemodynamic responses in hypertensive rodent models using telemetric blood pressure monitoring .
Q. What techniques validate the enantiomeric purity of this compound in formulation matrices?
- Methodology : Employ chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. Accelerated stability testing under stress conditions (heat, light) can identify racemization risks. Cross-validate with nuclear magnetic resonance (NMR) for stereochemical confirmation .
Q. Ethical and Reproducibility Standards
Q. How can preclinical studies align with the ARRIVE guidelines to enhance translational relevance?
- Methodology : Report detailed animal husbandry conditions, inclusion/exclusion criteria, and randomization methods. Share raw data (e.g., hemodynamic measurements) in open-access repositories. Use power analysis to justify sample sizes and reduce Type I/II errors .
Q. What protocols ensure reproducibility in synthesizing this compound’s active pharmaceutical ingredient (API)?
- Methodology : Document synthetic routes (e.g., chiral resolution of levamlodipine followed by salt formation with gentisic acid) in Supplementary Information. Provide characterization data (HPLC purity >99%, enantiomeric excess >98%) and batch-to-batch variability metrics .
属性
CAS 编号 |
856256-16-1 |
---|---|
分子式 |
C27H31ClN2O9 |
分子量 |
563 g/mol |
IUPAC 名称 |
2,5-dihydroxybenzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1 |
InChI 键 |
LLDSEVAJXHNUAJ-LMOVPXPDSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O |
手性 SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levamlodipine gentisate; (S)-Amlodipine gentisate; (S)-(-)-Amlodipine gentisate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。